molecular formula C21H14N2O4 B12949607 9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- CAS No. 824421-34-3

9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-

Cat. No.: B12949607
CAS No.: 824421-34-3
M. Wt: 358.3 g/mol
InChI Key: GKBMANPTODITCM-UHFFFAOYSA-N
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Description

3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one: is a complex organic compound that features a unique structure combining benzimidazole and anthracene moieties. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure suggests potential for interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzimidazole moiety, which is then coupled with an anthracene derivative. The key steps include:

    Preparation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Coupling with Anthracene: The benzimidazole derivative is then reacted with an anthracene derivative, typically involving a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to improve yield and purity, as well as ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the anthracene moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced under appropriate conditions to modify the benzimidazole or anthracene rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique chemical properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one is not fully understood. its structure suggests that it may interact with various molecular targets, including enzymes and receptors. The hydroxyl groups and aromatic rings can participate in hydrogen bonding and π-π interactions, which could influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: Shares the anthracene core but lacks the benzimidazole moiety.

    Benzimidazole: Contains the benzimidazole structure but lacks the anthracene core.

    Hydroxyanthracene Derivatives: Compounds like 1,8-dihydroxyanthracene share similar hydroxylation patterns.

Uniqueness

  • The combination of benzimidazole and anthracene moieties in 3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one provides a unique structure that can exhibit distinct chemical and biological properties not found in simpler analogs.

Properties

CAS No.

824421-34-3

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-10H-anthracen-9-one

InChI

InChI=1S/C21H14N2O4/c24-13-7-11-5-10-6-12(21-22-14-3-1-2-4-15(14)23-21)8-16(25)18(10)20(27)19(11)17(26)9-13/h1-4,6-9,24-26H,5H2,(H,22,23)

InChI Key

GKBMANPTODITCM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)C3=NC4=CC=CC=C4N3)O)C(=O)C5=C1C=C(C=C5O)O

Origin of Product

United States

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